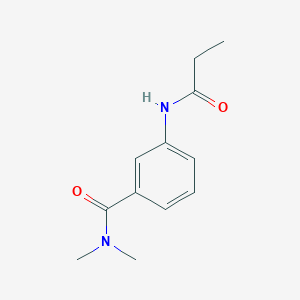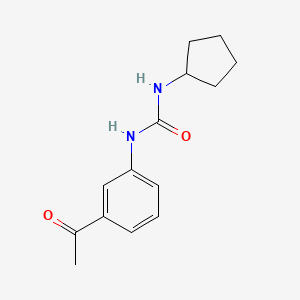
N,N-dimethyl-3-(propanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(propanoylamino)benzamide, also known as DMAPA, is a chemical compound with a molecular formula of C12H16N2O2. It is a white crystalline solid that is soluble in water and organic solvents. DMAPA is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-(propanoylamino)benzamide as a catalyst is not fully understood, but it is believed to involve the formation of a complex between N,N-dimethyl-3-(propanoylamino)benzamide and the reactant molecule. This complex then undergoes a series of chemical reactions that result in the formation of the desired product.
Biochemical and physiological effects:
While N,N-dimethyl-3-(propanoylamino)benzamide is primarily used in scientific research, it has also been shown to have some biochemical and physiological effects. Studies have shown that N,N-dimethyl-3-(propanoylamino)benzamide can inhibit the growth of certain cancer cells and may have potential as an anti-cancer agent. Additionally, N,N-dimethyl-3-(propanoylamino)benzamide has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-3-(propanoylamino)benzamide in lab experiments is its versatility as a catalyst. N,N-dimethyl-3-(propanoylamino)benzamide can be used in a wide range of reactions and has been shown to be effective in both aqueous and organic solvents. However, N,N-dimethyl-3-(propanoylamino)benzamide can also be toxic in high concentrations and may require special handling and disposal procedures.
Direcciones Futuras
There are several potential future directions for research involving N,N-dimethyl-3-(propanoylamino)benzamide. One area of interest is the development of new catalysts based on the structure of N,N-dimethyl-3-(propanoylamino)benzamide. Additionally, there is potential for N,N-dimethyl-3-(propanoylamino)benzamide to be used in the synthesis of new materials with unique properties. Finally, further research is needed to fully understand the biochemical and physiological effects of N,N-dimethyl-3-(propanoylamino)benzamide and its potential as a therapeutic agent.
Métodos De Síntesis
N,N-dimethyl-3-(propanoylamino)benzamide can be synthesized through a multistep process involving several chemical reactions. The most common method involves the reaction of 3-nitrobenzoic acid with dimethylamine and acetic anhydride to form the intermediate product, 3-(dimethylamino)benzoic acid. This intermediate is then reacted with propanoyl chloride to form N,N-dimethyl-3-(propanoylamino)benzamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(propanoylamino)benzamide has a wide range of potential applications in scientific research, including drug discovery, chemical synthesis, and material science. One of the most promising applications of N,N-dimethyl-3-(propanoylamino)benzamide is its use as a catalyst in organic synthesis reactions. N,N-dimethyl-3-(propanoylamino)benzamide has been shown to be an effective catalyst for a variety of reactions, including esterification, amidation, and acylation.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-11(15)13-10-7-5-6-9(8-10)12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSAGABCAGRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(propanoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)




![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)